REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH3:22][S:23]([Cl:24])(=[O:25])=[O:26].[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH2:9][c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[cH:6][cH:7]1.[Cl:27][CH2:28][Cl:29].[K+:20].[K+:21]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([N:8]([CH2:9][c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[S:23]([CH3:22])(=[O:25])=[O:26])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(NCc2cccnc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Type
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product
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Smiles
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CS(=O)(=O)N(Cc1cccnc1)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |